S1P1 Receptor Agonist Potency: Cyclopentoxy-Pyridine Scaffold Delivers Sub-Nanomolar EC₅₀ with 200-Fold Selectivity Over S1PR3
The cyclopentoxy-pyridine scaffold—of which 4-chloro-2-(cyclopentyloxy)pyridine serves as a key synthetic precursor—delivers S1P1 receptor agonism with an EC₅₀ of 0.7 nM and 200-fold selectivity over S1PR3 (EC₅₀ = 140 nM) in human recombinant receptor assays [1]. This compares favorably to the aminopyridine predecessor (Compound 1), which, despite potent S1P1 activity, exhibited pronounced in vitro phototoxicity (elevated Photo Irritancy Factor) that the alkoxy series eliminated [2]. Within the alkoxypyridine series, the cyclopentoxy substituent was identified as optimal for balancing potency, selectivity, and safety margins [1].
| Evidence Dimension | S1P1 receptor agonism (EC₅₀) and selectivity ratio |
|---|---|
| Target Compound Data | Cyclopentoxy-pyridine derivative (Compound 45b): S1P1 EC₅₀ = 0.7 nM; S1PR3 EC₅₀ = 140 nM |
| Comparator Or Baseline | Aminopyridine predecessor (Compound 1): Potent S1P1 agonist but phototoxic in vitro (PIF elevated); 2-pyridine alkoxy analogs: Higher S1PR3 selectivity but shorter oral half-life |
| Quantified Difference | Selectivity ratio (S1PR3 EC₅₀ / S1P1 EC₅₀) = 200:1; Alkoxy series eliminates phototoxicity observed in amino series |
| Conditions | Human recombinant S1P1 and S1PR3 receptors expressed in CHO cells; [³⁵S]GTPγS binding assay |
Why This Matters
For procurement decisions in S1P1 agonist lead optimization, the cyclopentoxy-pyridine scaffold offers a validated path to sub-nanomolar potency with a documented safety advantage (absence of phototoxicity) over earlier amino-pyridine leads.
- [1] Bolli MH, Lescop C, Birker M, et al. Novel S1P1 receptor agonists – Part 5: From amino-to alkoxy-pyridines. European Journal of Medicinal Chemistry. 2016;121:326-341. View Source
- [2] Bolli MH, Lescop C, Birker M, et al. Novel S1P1 receptor agonists – Part 5: From amino-to alkoxy-pyridines. European Journal of Medicinal Chemistry. 2016;121:326-341. View Source
